Cas no 1704117-20-3 (1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)

1-(3,5-Dichloropyridin-4-yl)cyclohexan-1-amine is a halogenated pyridine derivative with a cyclohexylamine substituent, offering a unique structural motif for synthetic and pharmaceutical applications. The presence of two chlorine atoms at the 3- and 5-positions of the pyridine ring enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. The cyclohexylamine group contributes to steric and electronic modulation, potentially improving binding affinity in biologically active compounds. This compound is particularly useful in agrochemical and pharmaceutical research, where its structural features can be leveraged for the development of novel active ingredients. Its stability and functional group compatibility further enhance its utility in organic synthesis.
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine structure
1704117-20-3 structure
商品名:1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
CAS番号:1704117-20-3
MF:C11H14Cl2N2
メガワット:245.148260593414
CID:6343157
PubChem ID:165851841

1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
    • 1704117-20-3
    • EN300-1980777
    • インチ: 1S/C11H14Cl2N2/c12-8-6-15-7-9(13)10(8)11(14)4-2-1-3-5-11/h6-7H,1-5,14H2
    • InChIKey: AWGIFGXFEGSXJX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=NC=C(C=1C1(CCCCC1)N)Cl

計算された属性

  • せいみつぶんしりょう: 244.0534038g/mol
  • どういたいしつりょう: 244.0534038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1980777-0.05g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1980777-5.0g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
5g
$3396.0 2023-05-27
Enamine
EN300-1980777-0.5g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1980777-0.1g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1980777-10g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
10g
$5037.0 2023-09-16
Enamine
EN300-1980777-1g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
1g
$1172.0 2023-09-16
Enamine
EN300-1980777-1.0g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
1g
$1172.0 2023-05-27
Enamine
EN300-1980777-5g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
5g
$3396.0 2023-09-16
Enamine
EN300-1980777-2.5g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1980777-0.25g
1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine
1704117-20-3
0.25g
$1078.0 2023-09-16

1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine 関連文献

1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amineに関する追加情報

Introduction to 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine (CAS No. 1704117-20-3)

1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1704117-20-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amines, characterized by its fused cyclohexane and pyridine rings, each functionalized with distinct substituents that contribute to its unique chemical properties and biological activities.

The molecular structure of 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine consists of a cyclohexane ring attached to a pyridine moiety at the 4-position, with chlorine atoms substituting at the 3 and 5 positions of the pyridine ring. This specific arrangement imparts both lipophilicity and electronic characteristics that make the compound a promising candidate for further exploration in drug discovery. The presence of chlorine atoms enhances the electrophilic nature of the pyridine ring, facilitating interactions with nucleophilic centers in biological targets.

In recent years, there has been growing interest in developing novel therapeutic agents based on structural motifs similar to 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine. The compound's framework is reminiscent of several known bioactive molecules, suggesting potential applications in modulating various biological pathways. For instance, derivatives of this class have been investigated for their roles in inhibiting kinases and other enzymes involved in cancer progression. The cyclohexane ring provides steric hindrance that can fine-tune binding affinity, while the chlorinated pyridine moiety serves as a key pharmacophore for target interaction.

One of the most compelling aspects of 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine is its versatility in serving as a scaffold for structure-based drug design. Researchers have leveraged its core structure to develop analogs with enhanced potency and selectivity. For example, studies have demonstrated that modifications at the cyclohexane ring can significantly alter metabolic stability and pharmacokinetic profiles. This flexibility underscores the compound's potential as a building block for next-generation therapeutics.

The synthesis of 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include chlorination of a pyridine precursor followed by nucleophilic substitution with a cyclohexylamine derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound in larger-scale applications such as preclinical studies.

From a biological perspective, 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine has shown promise in preclinical models as an inhibitor of certain enzymes implicated in inflammatory diseases. Its ability to interact with specific protein targets suggests it may modulate pathways relevant to conditions such as arthritis or autoimmune disorders. Additionally, its structural features make it amenable to further derivatization aimed at improving solubility and tissue distribution.

The pharmacological evaluation of 1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine has revealed intriguing properties that warrant further investigation. Initial assays indicate moderate binding affinity to several therapeutic targets, including receptors and ion channels. Furthermore, its chemical stability under various conditions makes it suitable for formulation into oral or injectable dosage forms. These attributes position it as a valuable candidate for clinical development if additional preclinical data support its safety and efficacy.

In conclusion, 1-(3,5-dichloropyridin -4 -yl)cyclohexan - 1 - amine (CAS No . 1704117 -20 -3 ) represents an exciting opportunity for innovation in medicinal chemistry . Its unique structural features , combined with preliminary biological activity , make it a compelling subject for further research . As our understanding of disease mechanisms advances , compounds like this one will continue to play a crucial role in shaping the future of therapeutic intervention .

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量